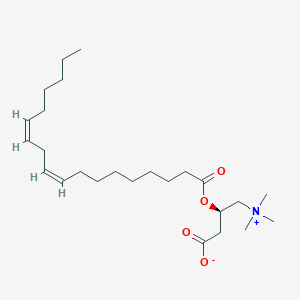

O-linoleyl-L-carnitine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of L-carnitine, which is a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes .Molecular Structure Analysis

The molecular formula of O-linoleyl-L-carnitine is C25H45NO4 . The molecular weight is 423.6 g/mol . The IUPAC name is (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate .Chemical Reactions Analysis

L-carnitine is functionally related to the transport of long-chain fatty acids across the inner mitochondrial membrane . It facilitates long-chain fatty acid entry into cellular mitochondria, therefore delivering substrate for oxidation and subsequent energy production .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antiradical Activities

O-linoleyl-L-carnitine exhibits significant antioxidant properties, as evidenced in studies involving L-carnitine. These studies demonstrate its effectiveness in scavenging free radicals, reducing lipid peroxidation, and possessing metal-chelating activities, which are crucial in mitigating oxidative stress (Gülçin, 2006).

Role in Disease and Metabolic Disorders

Carnitine plays a vital role in energy production and fatty acid metabolism. It is notably beneficial in conditions like diabetes, sepsis, cardiomyopathy, and liver or kidney disease. Its supplementation can improve nerve conduction, neuropathic pain, immune function, and is life-saving in primary carnitine deficiency (Flanagan et al., 2010).

Analytical Determination in Various Samples

The determination of carnitine and its esters in various biological materials, foods, and dietary supplements is crucial for understanding its metabolism and synthesis. Analytical methods have been developed for sensitive analysis, providing insight into its biochemical and pharmacokinetic properties (Dąbrowska & Starek, 2014).

Impact on Embryonic Survival and Gene Expression

L-carnitine supplementation during the vitrification or warming of embryos does not significantly affect embryonic survival rates. However, it can alter gene expression related to fatty acid metabolism, suggesting its influence at a molecular level in developmental biology (Saraiva et al., 2018).

Superoxide Scavenging and DNA Protection

L-Propionylcarnitine, a derivative of L-carnitine, exhibits superoxide scavenging activity and can protect DNA from oxidative damage. This aspect is significant in understanding its potential therapeutic applications in oxidative stress-related conditions (Vanella et al., 2004).

Modulation of Cell Proliferation and Lipid Metabolism

Studies indicate that linoleic and oleic acid, closely related to O-linoleyl-L-carnitine, can impact cell proliferation and modulate lipid metabolism gene expressions. This has implications in cellular and metabolic research (Belal et al., 2018).

Influence on Maturation and Early Embryo Development

L-carnitine supplementation during in vitro maturation of oocytes improves their preimplantation developmental competence. This could be attributed to its role in accelerating cytoplasmic and nuclear maturation (Zare et al., 2015).

Zukünftige Richtungen

L-carnitine supplementation effectively reduces the inflammatory state by increasing the level of TAC and decreasing the levels of CRP, IL-6, TNF-α and MDA in the serum . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .

Eigenschaften

IUPAC Name |

(3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLXQSQYKZWZCB-DQFWFXSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315971 | |

| Record name | Linoleoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-linoleyl-L-carnitine | |

CAS RN |

36816-10-1 | |

| Record name | Linoleoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36816-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036816101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

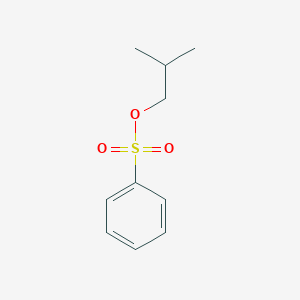

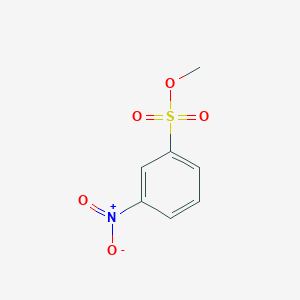

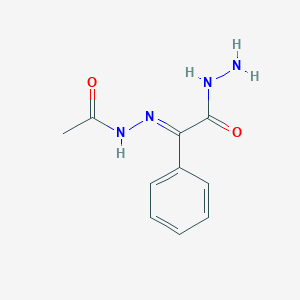

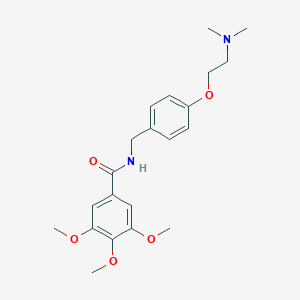

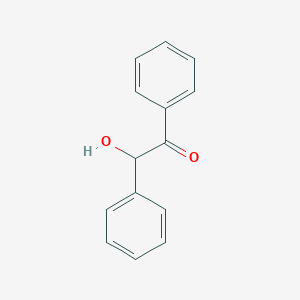

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

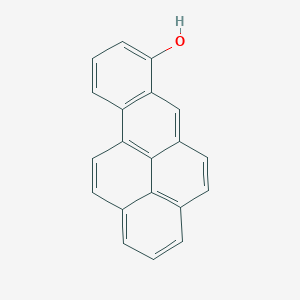

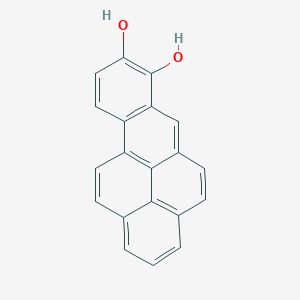

![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)